Bucladesine barium

Descripción general

Descripción

Bucladesine barium is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in experimental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bucladesine barium can be synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride, followed by the addition of barium chloride to form the barium salt. The reaction typically involves the use of an organic solvent such as dimethylformamide and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification of cyclic adenosine monophosphate with butyric anhydride under controlled conditions. The reaction mixture is then treated with barium chloride to precipitate the barium salt, which is subsequently purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Bucladesine barium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dermatological Applications

Bucladesine barium has shown promise in treating skin diseases characterized by inflammation. A notable study evaluated its effectiveness in reducing inflammation induced by arachidonic acid in a mouse model. The results indicated that topical formulations containing bucladesine significantly reduced ear swelling, demonstrating its anti-inflammatory properties.

Key Findings:

- Concentration Effects: A 1.5% bucladesine cream resulted in a 28% reduction in ear swelling compared to control groups .

- Formulation Stability: The formulation was designed to be water-free to enhance stability and prevent hydrolysis, which is a common issue with aqueous solutions of bucladesine .

Table 1: Effects of Bucladesine Concentration on Inflammation Reduction

| Concentration (%) | Reduction in Ear Swelling (%) | Statistical Significance |

|---|---|---|

| 0.5 | 10 | Not significant |

| 1.5 | 28 | P < 0.01 |

| 5 (DMSO/water) | 18 | Not significant |

This study suggests that bucladesine could serve as a safer alternative to traditional treatments like glucocorticoids and calcineurin inhibitors, particularly for patients requiring long-term management of inflammatory skin conditions .

Cardioprotection

Historically, bucladesine was investigated for its potential in cardioprotection. It was proposed as a treatment to improve outcomes in patients with cardiovascular diseases by enhancing myocardial function through the modulation of cAMP levels.

Case Study Insight:

Mecanismo De Acción

Bucladesine barium exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase A. This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes such as gene expression, cell growth, and differentiation. The compound’s primary molecular targets include protein kinase A and phosphodiesterases .

Comparación Con Compuestos Similares

Similar Compounds

- Cyclic adenosine monophosphate

- Dibutyryl cyclic adenosine monophosphate

- 8-Bromo cyclic adenosine monophosphate

Uniqueness

Bucladesine barium is unique due to its enhanced cell permeability and stability compared to other cyclic adenosine monophosphate analogs. This makes it particularly useful in experimental settings where efficient cellular uptake and prolonged activity are required .

Actividad Biológica

Bucladesine barium, also known as dibutyryl cyclic adenosine monophosphate (DB-cAMP) barium salt, is a synthetic analogue of cyclic adenosine monophosphate (cAMP) that has garnered attention in biological research due to its ability to mimic cAMP's effects within cells. This compound is particularly relevant in studies involving cellular signaling pathways, inflammation, and cancer biology. The following sections detail the biological activity of this compound, supported by empirical data and case studies.

This compound operates primarily by increasing intracellular levels of cAMP. Unlike natural cAMP, which is rapidly degraded by phosphodiesterases (PDEs), this compound is resistant to degradation and acts as a competitive inhibitor of these enzymes. This property allows it to sustain elevated cAMP levels, leading to prolonged activation of protein kinase A (PKA) and other downstream signaling pathways associated with various physiological responses .

Biological Effects

The biological effects of this compound are diverse, impacting several cellular processes:

- Cell Proliferation : Research has shown that bucladesine can arrest the growth of certain cancer cell lines, such as Cloudman melanoma cells, by inducing cell cycle arrest in the late S and G2 phases. This effect is attributed to the compound's ability to inhibit DNA synthesis without causing cell division .

- Anti-inflammatory Activity : In animal models, bucladesine has demonstrated significant anti-inflammatory effects. For instance, a study involving arachidonic acid-induced ear swelling in mice revealed that topical application of bucladesine reduced inflammation effectively. At a concentration of 1.5%, bucladesine achieved a statistically significant reduction in ear swelling compared to control treatments .

- Wound Healing : Clinical applications have explored bucladesine's potential in promoting wound healing. It was marketed in Japan as a topical treatment for skin ulcers, showing favorable outcomes in diabetic foot ulcers before its withdrawal from the market due to regulatory issues .

Case Studies

-

Topical Application for Skin Inflammation :

- Objective : To assess the anti-inflammatory effects of bucladesine in a mouse model.

- Method : Mice were treated with bucladesine before arachidonic acid exposure.

- Results : A concentration-dependent reduction in ear swelling was observed; 1.5% bucladesine led to a 28% reduction (P < 0.01) compared to controls .

-

Cancer Cell Growth Arrest :

- Objective : To evaluate the impact of bucladesine on melanoma cell proliferation.

- Method : Cloudman melanoma cells were treated with various concentrations of DB-cAMP.

- Results : The compound effectively arrested cell growth and inhibited DNA synthesis, indicating its potential as an anticancer agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

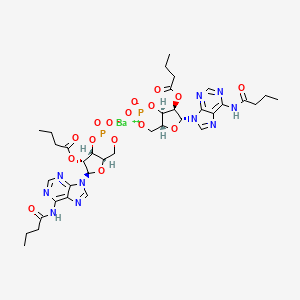

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24N5O8P.Ba/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRJEVOMCAWIMW-NGVPHMJWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46BaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18837-96-2 | |

| Record name | Bucladesine barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018837962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCLADESINE BARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZC4ZS8T1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.